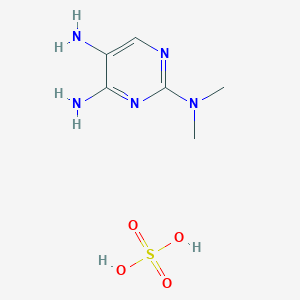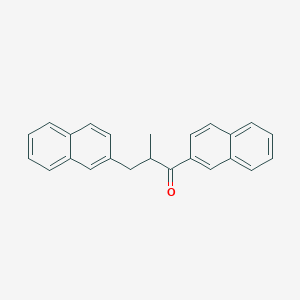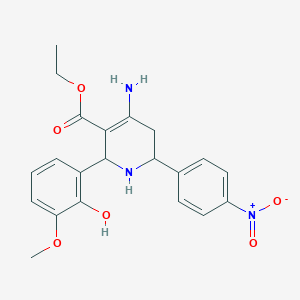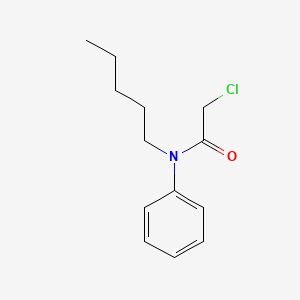
(5-Nitronaphthalen-1-yl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitronaphthalen-1-yl)arsonic acid is a chemical compound with the molecular formula C10H8AsNO4 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further bonded to an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-nitronaphthalene with arsenic trioxide in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of (5-Nitronaphthalen-1-yl)arsonic acid may involve large-scale nitration processes followed by the incorporation of the arsonic acid group using advanced chemical reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Nitronaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of (5-Aminonaphthalen-1-yl)arsonic acid.
Substitution: Formation of derivatives with different functional groups replacing the arsonic acid group.
Scientific Research Applications
(5-Nitronaphthalen-1-yl)arsonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Nitronaphthalen-1-yl)arsonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Nitronaphthalen-2-yl)arsonic acid
- (4-Nitronaphthalen-1-yl)arsonic acid
- (5-Nitrobenzyl)arsonic acid
Uniqueness
(5-Nitronaphthalen-1-yl)arsonic acid is unique due to the specific positioning of the nitro and arsonic acid groups on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects due to the distinct spatial arrangement of its functional groups .
Properties
CAS No. |
5430-36-4 |
|---|---|
Molecular Formula |
C10H8AsNO5 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
(5-nitronaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)12(16)17/h1-6H,(H2,13,14,15) |
InChI Key |
QYHHCNRFPUHDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
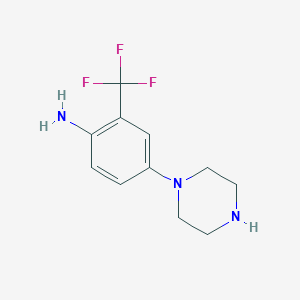
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
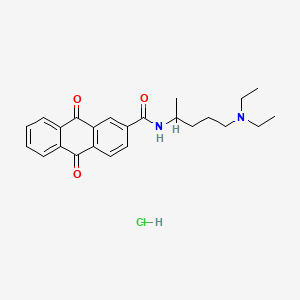


![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)
![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
